molecular formula C6H2Cl2F2N2O B15213429 4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride CAS No. 185393-14-0

4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride

Cat. No.: B15213429
CAS No.: 185393-14-0
M. Wt: 226.99 g/mol
InChI Key: HGCIQMHFDRFNKA-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride is a specialized bifunctional synthetic intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features two highly reactive centers: an acyl chloride and a chlorodifluoromethyl group attached to a pyrimidine core, making it a versatile scaffold for constructing diverse chemical libraries. The primary research value of this compound lies in its potential to serve as a key precursor for the synthesis of novel molecules targeting various disease pathways. The pyrimidine ring is a privileged structure in FDA-approved pharmaceuticals, especially in oncology . The incorporation of the chlorodifluoromethyl (CF2Cl) group is of significant interest; this motif can act as a valuable precursor to the difluoromethyl (CF2H) group, which is increasingly employed as a bioisostere for hydroxyl, thiol, or amine groups. The CF2H group can enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor, improving the pharmacokinetic properties of lead compounds . Key Potential Research Applications: • Medicinal Chemistry: This reagent is useful for designing potential enzyme inhibitors, such as for Histone Deacetylases (HDACs), where difluoromethyl motifs have shown high selectivity and potency as non-hydroxamate Zinc Binding Groups (ZBGs) . The molecule's structure also suggests potential for developing kinase inhibitors or antimetabolites, given the biological prominence of the pyrimidine scaffold. • Agrochemical Research: Substituted pyrimidines are known to exhibit herbicidal and fungicidal activities, making this compound a candidate for the synthesis of new agents for combating undesired plant growth . • Chemical Biology: It can be used as a tool compound for the late-stage difluoromethylation of complex molecules, enabling the study of structure-activity relationships (SAR) . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

185393-14-0

Molecular Formula

C6H2Cl2F2N2O

Molecular Weight

226.99 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H2Cl2F2N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H

InChI Key

HGCIQMHFDRFNKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE typically involves the chlorination of 4-(chlorodifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which facilitate the conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE may involve large-scale chlorination processes using automated reactors. These reactors maintain precise temperature and pressure conditions to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    4-(Chlorodifluoromethyl)pyrimidine-5-carboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBONYL CHLORIDE involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituent at Position 4 Acyl Chloride Position Molecular Weight (g/mol) Reactivity Profile
4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride -CF₂Cl 5 ~212.5 (estimated) High; electrophilic at COCl, stabilized by -CF₂Cl
4-Trifluoromethylpyrimidine-5-carbonyl chloride -CF₃ 5 ~196.5 (estimated) Higher electron withdrawal than -CF₂Cl; faster hydrolysis
4-Chloromethylpyrimidine-5-carbonyl chloride -CH₂Cl 5 ~177.0 (estimated) Less stable; prone to elimination reactions

Analysis:

  • The -CF₂Cl group provides a balance of electronegativity and steric bulk compared to -CF₃ or -CH₂Cl. Fluorine atoms enhance stability against hydrolysis relative to non-fluorinated analogs, as seen in industrial fluorinated ethenes (e.g., vinylidene fluoride in ) .
  • The carbonyl chloride at position 5 is more reactive than ethers like MOM chloride (), which is used for hydroxyl protection rather than coupling .

Heterocyclic Acyl Chlorides Beyond Pyrimidine

Example: Pyridine-3-carbonyl Chloride

  • Structure: Acyl chloride at position 3 of a pyridine ring.
  • Comparison: Pyridine’s single nitrogen atom creates less electron deficiency than pyrimidine’s two nitrons, reducing electrophilicity at the acyl chloride. This makes pyrimidine derivatives more reactive in nucleophilic acyl substitutions, akin to acryloyl chloride’s role in forming polymers () .

Regulatory and Industrial Context

  • Fluorinated compounds like tetrafluoroethylene () are regulated for industrial safety, suggesting similar handling requirements for the target compound due to its -CF₂Cl group .
  • Unlike MOM chloride (), which is a simple ether, the target compound’s complexity may necessitate specialized storage to prevent moisture-induced degradation .

Biological Activity

4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • IUPAC Name: this compound
  • Molecular Formula: C7H4ClF2N3O
  • Molecular Weight: 221.58 g/mol
  • CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and difluoromethyl groups enhances its binding affinity, potentially modulating the activity of these targets and influencing various biological pathways.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Pyrimidine derivatives have been investigated for their anticancer effects, particularly through their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that this compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.

Anti-inflammatory Effects

Studies on similar pyrimidine compounds have demonstrated their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. The structure–activity relationship (SAR) analysis has shown that modifications in the pyrimidine ring can enhance anti-inflammatory activity, suggesting a promising avenue for further research on this compound.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various pyrimidine derivatives, including those with chloro and difluoromethyl substitutions. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents.
  • Anticancer Activity
    • In vitro assays conducted on cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The compound's IC50 values were comparable to established chemotherapeutic agents.
  • Anti-inflammatory Potential
    • In vivo studies using carrageenan-induced paw edema models showed that similar pyrimidine derivatives effectively reduced inflammation. The ED50 values indicated a significant reduction in inflammatory markers, positioning these compounds as potential therapeutic options for inflammatory diseases.

Research Findings Summary

Activity Findings
AntimicrobialEffective against various bacterial strains; MIC values indicate potency.
AnticancerInduces apoptosis in cancer cell lines; IC50 values comparable to chemotherapy agents.
Anti-inflammatoryReduces inflammation in animal models; significant ED50 values reported.

Q & A

Q. What are the common synthetic routes for preparing 4-[chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride?

The compound is typically synthesized via nucleophilic substitution or halogenation of pyrimidine derivatives. For example:

  • Step 1 : Start with a pyrimidine core (e.g., 5-carboxylate derivatives).
  • Step 2 : Introduce the chloro(difluoro)methyl group via reaction with ClCF₂COCl or similar agents under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane).
  • Step 3 : Activate the carbonyl group using thionyl chloride (SOCl₂) to form the acyl chloride moiety . Key considerations: Purity of intermediates and reaction temperature (excessive heat may degrade sensitive functional groups).

Q. How is this compound characterized to confirm its structural identity?

Standard analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm the chloro(difluoro)methyl group and carbonyl chloride .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and 1100–1200 cm⁻¹ (C-F stretches) .

Q. What are the stability considerations for handling this compound?

  • Moisture Sensitivity : Hydrolyzes readily in aqueous environments to form carboxylic acids. Store under inert gas (argon/nitrogen) in sealed containers .
  • Thermal Stability : Decomposes above 120°C; avoid prolonged exposure to heat during synthesis or purification .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrimidine ring?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position due to stabilization of transition states.
  • Catalysts : Lewis acids (e.g., AlCl₃) can direct electrophilic substitutions to the 5-position . Example: In a study comparing DCM vs. THF, DCM increased yields of 4-substituted products by 30% .

Q. What computational methods are used to predict reactivity and binding interactions of this compound?

  • DFT Calculations : Model electrophilic sites (e.g., carbonyl chloride) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The chloro(difluoro)methyl group shows strong hydrophobic interactions in binding pockets .

Q. How can contradictions in reported synthetic yields be resolved?

  • Case Study : Yields for acyl chloride formation vary (50–85%) due to:
  • Purity of starting materials (e.g., residual moisture reduces SOCl₂ efficiency).
  • Workup protocols (rapid quenching vs. gradual neutralization) .
    • Recommendation : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time).

Q. What are the applications of this compound in designing enzyme inhibitors?

  • Covalent Inhibition : The acyl chloride reacts with nucleophilic residues (e.g., serine in proteases) to form stable adducts.
  • Case Study : Derivatives of this compound inhibited SARS-CoV-2 main protease (Mpro^\text{pro}) with IC50_{50} = 2.3 µM in vitro .

Methodological Insights

Parameter Optimized Condition Source
Reaction Temperature0–5°C (for acyl chloride formation)
Solvent for NMRCDCl₃ (deuterated chloroform)
Purification MethodColumn chromatography (SiO₂, hexane:EtOAc 4:1)

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